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Compound Name: FC14-584B

Cat. No.: B12369738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimycobacterial activity of FC14-584B, a

dithiocarbamate-based inhibitor of β-carbonic anhydrase, with alternative compounds. The

information is compiled from published research to aid in the evaluation of its potential as a

therapeutic agent against Mycobacterium tuberculosis (Mtb).

Executive Summary
FC14-584B is a potent inhibitor of β-carbonic anhydrases (β-CAs) from Mycobacterium

tuberculosis, demonstrating significant antimycobacterial activity in both in vitro and in vivo

models.[1][2][3] As a member of the dithiocarbamate class of compounds, it represents a novel

approach to targeting Mtb by inhibiting enzymes crucial for the pathogen's survival.[1][4] This

guide summarizes the key quantitative data on FC14-584B's efficacy and toxicity, compares it

with a related dithiocarbamate and other classes of β-CA inhibitors, and provides detailed

experimental protocols for the key assays cited.

It is important to note that, to date, the primary research on the specific antimycobacterial

activity of FC14-584B originates from a single research group. Independent validation of these

findings in the peer-reviewed literature is not yet available.
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The following tables summarize the quantitative data available for FC14-584B and its primary

comparator, FC14-594A.

Table 1: In Vitro and In Vivo Efficacy of Dithiocarbamates against Mycobacteria

Compound
Target
Organism

Assay Type
Concentrati
on

Effect Source

FC14-584B M. marinum

In Vitro

Growth

Inhibition

75 µM
Inhibition of

growth
[1][2]

M. marinum
In Vivo

(Zebrafish)
300 µM

Significant

impairment of

bacterial

growth

[1][2][3]

FC14-594A M. marinum

In Vitro

Growth

Inhibition

75 µM
Inhibition of

growth
[1]

Table 2: Toxicity Profile of Dithiocarbamates in Zebrafish Model
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Compound Assay Type Metric Value Source

FC14-584B
Zebrafish

Embryo Toxicity
LC50 498.1 µM [3]

Zebrafish

Embryo Toxicity

Observation at

300 µM

Minimal toxicity,

normal

embryonic

development in

most cases

[3][5]

FC14-594A
Zebrafish

Embryo Toxicity
LC50 18.5 µM [3]

Zebrafish

Embryo Toxicity

Observation at

20 µM

Short, curved

body, mild

edema, and

unutilized yolk

sac

[5]

Comparison with Alternatives
FC14-584B's primary advantage over its analogue, FC14-594A, lies in its significantly lower

toxicity, as demonstrated by a much higher LC50 value in the zebrafish model.[3] While both

compounds exhibit similar in vitro activity against M. marinum, the favorable safety profile of

FC14-584B makes it a more promising candidate for further development.

Beyond dithiocarbamates, other classes of compounds targeting Mtb β-carbonic anhydrases

have been investigated. These include sulfonamides and the well-characterized inhibitor

ethoxzolamide.

Sulfonamides: This class of drugs has been shown to effectively inhibit Mtb β-CAs with

inhibition constants (Kᵢ) in the nanomolar to micromolar range.[6][7][8][9][10] They represent

a clinically established class of drugs with a different chemical scaffold to the

dithiocarbamates.

Ethoxzolamide: This carbonic anhydrase inhibitor has been shown to inhibit the Mtb PhoPR

regulon, which is essential for virulence, and reduces Mtb growth in both macrophage and
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mouse models.[11][12][13][14] This provides an alternative mechanism of action that is also

linked to the inhibition of carbonic anhydrase activity.[11][12][13][14]

The exploration of these alternative compound classes is crucial for a comprehensive

understanding of the therapeutic potential of targeting Mtb β-CAs.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

FC14-584B.

In Vitro Growth Inhibition of M. marinum
Bacterial Culture: Mycobacterium marinum is cultured in a suitable broth, such as 7H9

medium supplemented with ADC (albumin-dextrose-catalase) and Tween 80, at 30°C.

Compound Preparation: FC14-584B and comparator compounds are dissolved in an

appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared

in the culture medium.

Assay Setup: The bacterial culture is diluted to a standard optical density (OD). A fixed

volume of the diluted culture is added to the wells of a microplate containing the various

concentrations of the test compounds.

Incubation: The microplate is incubated at 30°C for a specified period, typically several days,

to allow for bacterial growth.

Data Analysis: Bacterial growth is assessed by measuring the optical density at 600 nm

(OD₆₀₀) or by using a viability stain. The minimum inhibitory concentration (MIC) is

determined as the lowest concentration of the compound that inhibits visible growth.

In Vivo M. marinum Infection in Zebrafish Larvae
Zebrafish Maintenance: Wild-type zebrafish embryos are maintained in standard embryonic

medium at 28.5°C.

Infection Preparation: A culture of fluorescently labeled M. marinum (e.g., expressing GFP or

mCherry) is grown to mid-log phase and then diluted to the desired concentration for
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microinjection.

Microinjection: At a specific developmental stage (e.g., 24-48 hours post-fertilization),

zebrafish larvae are anesthetized and microinjected with a precise volume of the bacterial

suspension into a consistent location, such as the caudal vein or the yolk sac.

Compound Exposure: Following infection, the larvae are transferred to fresh embryonic

medium containing the desired concentration of FC14-584B or control vehicle. The medium

is refreshed daily.

Imaging and Analysis: At various time points post-infection, the larvae are anesthetized and

imaged using a fluorescence microscope. The bacterial load is quantified by measuring the

fluorescent signal area or intensity within each larva. Statistical analysis is performed to

compare the bacterial burden between treated and control groups.

Zebrafish Embryo Toxicity Assay (LC50 Determination)
Embryo Collection: Zebrafish embryos are collected shortly after fertilization.

Compound Exposure: Healthy embryos are placed in the wells of a multi-well plate

containing a range of concentrations of the test compound in embryonic medium. A control

group with vehicle-only is included.

Incubation and Observation: The embryos are incubated at 28.5°C for a period of up to 5

days. Mortality is recorded daily in each concentration group.

LC50 Calculation: The lethal concentration 50 (LC50) is calculated as the concentration of

the compound that causes mortality in 50% of the embryos by the end of the observation

period. This is typically determined using probit analysis or a similar statistical method.

Phenotypic Analysis: In addition to mortality, embryos are observed for any developmental

abnormalities, such as changes in heart rate, edema, or body morphology.
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Proposed Mechanism of Action of FC14-584B
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Caption: Proposed mechanism of FC14-584B targeting Mtb β-carbonic anhydrase.
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Workflow for In Vivo Efficacy Testing in Zebrafish
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Caption: Zebrafish infection model workflow for testing in vivo drug efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12369738#independent-validation-of-fc14-584b-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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